3-Bromoquinoline-7-carbaldehyde
Overview
Description
3-Bromoquinoline-7-carbaldehyde is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 3-position and an aldehyde group at the 7-position
Scientific Research Applications
3-Bromoquinoline-7-carbaldehyde has found applications in several scientific research areas:
Future Directions
Quinoline and its derivatives have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on the development of more efficient synthesis methods, exploration of new functionalizations, and investigation of their biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Quinoline compounds, to which 3-bromoquinoline-7-carbaldehyde belongs, are known for their versatile applications in medicinal chemistry . They often interact with various biological targets, leading to a range of pharmaceutical activities .
Mode of Action
Quinoline compounds typically interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The specific interaction of this compound with its targets would depend on the nature of the target and the biochemical environment.
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
It is noted that the compound has high gi absorption and is bbb permeant . The compound’s skin permeation is low, and its lipophilicity is moderate .
Result of Action
Given the compound’s potential biological and pharmaceutical activities, it is likely to induce significant changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the presence of other compounds, pH, temperature, and the specific biochemical environment within the target cells or tissues.
Biochemical Analysis
Biochemical Properties
3-Bromoquinoline-7-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2 . This interaction is crucial as CYP1A2 is involved in the metabolism of various drugs and xenobiotics. The compound’s ability to inhibit this enzyme can affect the metabolic pathways of these substances, potentially leading to altered pharmacokinetics and dynamics.
Cellular Effects
This compound impacts various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with CYP1A2 results in the inhibition of this enzyme’s activity . This binding interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site, blocking substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, its interaction with CYP1A2 influences the metabolic flux of various substrates through this pathway . Additionally, the compound can affect the levels of certain metabolites, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the bromination of quinoline derivatives followed by formylation. For instance, starting from quinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The formylation at the 7-position can be carried out using Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like KMnO4 for oxidation and NaBH4 for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: KMnO4 or other oxidizing agents.
Reduction: NaBH4 or LiAlH4.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products:
- Substituted quinolines, alcohols, carboxylic acids, and various condensation products.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom and different substitution pattern.
Quinoline-3-carbaldehyde: Lacks the bromine atom, leading to different reactivity and applications.
3-Bromoquinoline:
Uniqueness: 3-Bromoquinoline-7-carbaldehyde is unique due to the combination of the bromine atom and the aldehyde group, which provides a distinct set of reactivity and potential applications. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
3-bromoquinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAJGOYRWLLNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721434 | |
Record name | 3-Bromoquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-17-3 | |
Record name | 3-Bromo-7-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoquinoline-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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